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Compound of Interest

Compound Name: GLYCINE (D5)

Cat. No.: B1580114

Get Quote

Part 1: Introduction & Technical Specifications
The Scientific Imperative
Glycine is no longer viewed merely as a structural amino acid; it is a central hub in the Serine-

Glycine-One-Carbon (SGOC) network. In rapidly proliferating cells (e.g., oncology,

immunology), glycine consumption drives nucleotide biosynthesis (purines), antioxidant

defense (glutathione), and methylation potential (SAM cycle).

While [U-13C]Glucose and [U-13C]Serine are common tracers, Glycine-d5 provides a unique

vector to interrogate:

Reverse SHMT Flux: Quantifying the conversion of Glycine to Serine (gluconeogenic

direction).

Glutathione Synthesis: Direct incorporation into the tripeptide pool independent of the C1

cycle.

Purine Assembly: Tracking the incorporation of the glycine backbone into the purine ring

(Positions C4, C5, N7).
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The "D5" Paradox: A Critical Technical Distinction
WARNING: This is the most common failure point for new users of this tracer.

Although the reagent is chemically Glycine-d5 (

), you will NOT detect the M+5 isotopologue in biological systems.

Chemical Reality: The three deuterium atoms attached to the amine (

) and carboxyl (

) groups are "labile." Upon dissolution in water (cell media), they instantaneously exchange
with solvent protons (

).

Biological Tracer: The effective tracer in vivo is [2,2-d2]Glycine.

Mass Shift: You must monitor the M+2 mass shift (Mass 77), not M+5 (Mass 80).

Part 2: Experimental Design & Logic
Pathway Visualization
The following diagram illustrates the flow of the Glycine-d5 tracer (Green nodes) through the

metabolic network.
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Caption: Metabolic fate of Glycine-d5. Note that Glycine enters GSH and Purines directly

(M+2), while conversion to Serine requires SHMT activity and a One-Carbon unit donor.

Reagent Preparation
Tracer: Glycine (

, 98%) (e.g., Cambridge Isotope Labs DLM-280).

Base Media: DMEM or RPMI lacking Glycine and Serine.

Reasoning: Presence of unlabeled glycine dilutes the signal immediately. Presence of

unlabeled serine suppresses the reverse-SHMT flux you might be trying to measure.

Serum: Dialyzed FBS (dFBS) is mandatory. Standard FBS contains ~200-400 µM glycine,

which will ruin isotopic enrichment calculations.
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Part 3: Step-by-Step Protocol
Phase A: Cell Culture & Labeling

Seeding: Seed cells in standard media (with Glucose/Glutamine) to reach 70% confluency.

Wash Step (Critical): Aspirate media. Wash 2x with warm PBS to remove residual amino

acids.

Pulse Labeling: Add the Labeling Media.

Concentration: 0.4 mM Glycine-d5 (Physiological) to 2.0 mM (Saturation).

Duration:

Flux (Turnover): 15 min, 30 min, 1 hr.

Macromolecule Synthesis (Purines/GSH): 6 hr, 12 hr, 24 hr.

Quenching:

Place plate on Dry Ice immediately.

Aspirate media completely.

Wash 1x with ice-cold PBS (optional, but risks leakage; rapid aspiration is preferred).

Add 80% Methanol/20% Water (pre-chilled to -80°C). Volume: 1 mL per 10cm dish or 500

µL per 6-well.

Phase B: Metabolite Extraction
Scraping: Scrape cells in the cold methanol. Transfer to Eppendorf tubes.

Lysis: Vortex vigorously for 10 min at 4°C.

Clarification: Centrifuge at 16,000 x g for 15 min at 4°C.

Supernatant: Transfer supernatant to a new glass vial.
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Drying: Evaporate to dryness using a SpeedVac (no heat) or Nitrogen stream.

Reconstitution: Reconstitute in 50 µL Acetonitrile:Water (60:40).

Phase C: LC-MS/MS Analysis (HILIC Method)
Glycine is highly polar and does not retain well on C18. HILIC (Hydrophilic Interaction Liquid

Chromatography) is required.

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Thermo Accucore 150-Amide.

Mobile Phase:

A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0-2 min: 90% B (Isocratic hold for polar retention)

2-12 min: 90% -> 50% B

12-15 min: 50% B (Wash)

15.1 min: 90% B (Re-equilibration)

Mass Spectrometry Settings (QQQ - MRM Mode):

Polarity: Positive (ESI+)

Source Temp: 350°C

Capillary: 3.5 kV

MRM Transitions Table:
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Metabolite
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (V)

Notes

Glycine (M+0) 76.0 30.0 10 Immonium Ion

Glycine (M+0) 76.0 48.0 15 Loss of CO

Glycine-d2 (M+2) 78.0 32.0 10 Target Tracer

Glycine-d2 (M+2) 78.0 50.0 15 Confirmation Ion

Serine (M+0) 106.0 60.0 12

Serine (M+2) 108.0 62.0 12
Reverse SHMT

Flux

GSH (Reduced) 308.0 179.0 18 y-ion (Cys-Gly)

GSH (M+2) 310.0 181.0 18
Glycine

incorporation

Part 4: Data Analysis & Interpretation[1]
Calculating Enrichment
Do not report raw peak areas. You must calculate Mass Isotopomer Distribution (MID).

Correction: You must correct for the natural abundance of

(1.1%) and

(0.37%) using algorithms like IsoCor or Isotopomer Network Compartmental Analysis (INCA).

Interpreting the Signals
Glycine M+2 (The Input):

If M+2 enrichment is low (<50%) in the intracellular pool despite 100% tracer in media, it

indicates high de novo synthesis from Glucose (via Serine) or significant protein

degradation.

Serine M+1 vs. M+2 (The SHMT Flux):
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Serine M+2: Indicates direct conversion of Glycine-d2 -> Serine-d2.[1] This requires the

cell to have a source of Methylene-THF.

Serine M+1: Often observed due to deuterium loss during the C1 transfer or solvent

exchange in the folate cycle.

Causality: High Serine labeling from Glycine indicates a gluconeogenic state or starvation

(low exogenous Serine).

Glutathione (GSH):

GSH is a tripeptide (Glu-Cys-Gly).

M+2 GSH confirms the flux of exogenous glycine into antioxidant defense.

M+4 GSH (rare) would imply two glycine molecules involved (impossible in structure) or

labeling of the Glutamate/Cysteine pools (unlikely with this tracer).

Part 5: Troubleshooting & Self-Validation
Issue Symptom Root Cause Solution

No Signal
No M+5 peak

detected.

User looked for

chemical D5 instead

of biological D2.

Look for m/z 78

(M+2).

Low Enrichment
Intracellular Glycine

M+2 < 10%.

Contamination from

FBS or high de novo

synthesis.

Use Dialyzed FBS.

Check Serine levels in

media.[2]

RT Shift

Deuterated peak

elutes earlier than

unlabeled.

Deuterium Isotope

Effect on

chromatography.

This is normal (usually

0.1-0.2 min shift).

Integrate carefully.

Ion Suppression
Poor sensitivity for

Glycine.[3][4]

Co-elution with salts in

the void volume.

Use the Amide column

(HILIC) to retain

Glycine away from the

void.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/347108733_Tracing_Metabolic_Fate_of_Mitochondrial_Glycine_Cleavage_System_Derived_Formate_In_Vitro_and_In_Vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC6814379/
https://www.shimadzu.com/an/apl/11475/index.html
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/apo116050_5dd0042155/apo116050.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580114?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Jain, M., et al. (2012).Metabolite profiling identifies a key role for glycine in rapid cancer cell

proliferation. Science.[5] Link

Ducker, G. S., & Rabinowitz, J. D. (2017).One-Carbon Metabolism in Health and Disease.

Cell Metabolism.[5][6][7][8] Link

Maddocks, O. D., et al. (2013).Serine starvation induces stress and p53-dependent

metabolic remodelling in cancer cells. Nature. Link

Cambridge Isotope Laboratories.Glycine (D5, 98%) Product Page & Specifications.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1580114/docs#application-note-targeted-metabolic-
flux-analysis-using-glycine-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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